![molecular formula C12H14BrN3O B2602062 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415628-66-7](/img/structure/B2602062.png)

5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

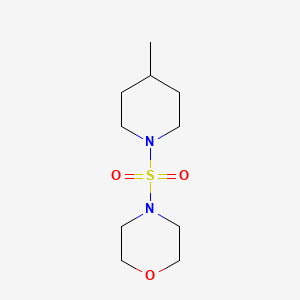

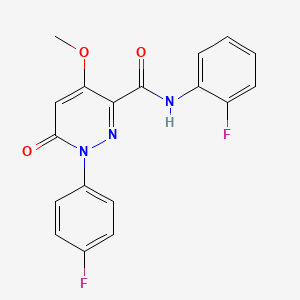

The compound “5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2nd position with a piperidinyl group, which is a six-membered ring containing only nitrogen and carbon. The piperidinyl group is further substituted at the 4th position with a hydroxymethyl group. The pyridine ring is also substituted at the 3rd position with a carbonitrile group and at the 5th position with a bromine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring suggests that the compound may exhibit aromaticity, which could affect its chemical behavior. The bromine atom, hydroxymethyl group, and carbonitrile group are all electron-withdrawing, which could impact the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The bromine atom could potentially be replaced in a substitution reaction. The hydroxymethyl group could be involved in reactions with electrophiles, and the carbonitrile group could undergo reactions typical of nitriles, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar carbonitrile group and a polar hydroxymethyl group could increase the compound’s solubility in polar solvents .Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent in various alkaloids . These derivatives are crucial for the development of treatments for cancer, microbial infections, and other disorders.

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using the compound, exhibit a wide range of biological activities. They have been studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase properties . This makes them valuable for the development of new therapeutic agents.

Antiprotozoal Activity

The compound has been used in the synthesis of aza-terphenyl diamidine analogs. These analogs show potent antiprotozoal activity, which is essential for the treatment of diseases caused by protozoan parasites .

Polymer Solar Cells

Another application is in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP), which serves as a building block for low band-gap copolymers. These copolymers are used as electron donors in polymer solar cells, contributing to advancements in solar energy technology .

Antimicrobial Potential

Derivatives of the compound have shown good antimicrobial potential. This is particularly relevant in the search for new antibiotics and antimicrobial agents, which is a critical area of research due to the rise of antibiotic-resistant strains .

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

It is known that indole derivatives interact with multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

It is known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that boronic esters, which are structurally similar to this compound, are usually bench stable, easy to purify, and often commercially available . These features make them attractive for chemical transformations .

Result of Action

It is known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It is known that the stability of boronic esters, which are structurally similar to this compound, can be influenced by environmental factors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O/c13-11-5-10(6-14)12(15-7-11)16-3-1-9(8-17)2-4-16/h5,7,9,17H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPJEACZCGZDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=C(C=C(C=N2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601983.png)

![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601989.png)

![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2601991.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)

![Pentyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2602001.png)